(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane

Catalog No.
S6642785
CAS No.
1379353-37-3
M.F
C8H6F4S
M. Wt
210.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfan...

CAS Number

1379353-37-3

Product Name

(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane

IUPAC Name

1-fluoro-2-methylsulfanyl-4-(trifluoromethyl)benzene

Molecular Formula

C8H6F4S

Molecular Weight

210.19 g/mol

InChI

InChI=1S/C8H6F4S/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3

InChI Key

OUZITZFQJOHUFP-UHFFFAOYSA-N

SMILES

CSC1=C(C=CC(=C1)C(F)(F)F)F

Canonical SMILES

CSC1=C(C=CC(=C1)C(F)(F)F)F

Molecular Structure Analysis

The molecule consists of a central sulfur atom bonded to a methyl group (CH3) on one side and a fluorinated aromatic ring on the other. The aromatic ring has a fluorine atom at the second position and a trifluoromethyl group (CF3) at the fifth position.

Some notable aspects of the structure include:

  • The presence of fluorine atoms can affect the molecule's reactivity and electronic properties. Fluorine is highly electronegative, withdrawing electron density from the ring and potentially making it more susceptible to electrophilic attack [].
  • The trifluoromethyl group is a strong electron-withdrawing group, further influencing the electronic properties of the ring [].

Chemical Reactions Analysis

  • Oxidation: The sulfide bond (S-CH3) is susceptible to oxidation under certain conditions. For example, strong oxidizing agents like hydrogen peroxide (H2O2) could potentially convert the sulfide to a sulfoxide (S=O(CH3)) or sulfone (SO2(CH3)).
  • Nucleophilic aromatic substitution: The electron-withdrawing nature of the fluorine and trifluoromethyl groups might deactivate the aromatic ring towards nucleophilic aromatic substitution reactions compared to unsubstituted aromatic rings.

Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, solubility, etc., for (2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane is not available in scientific literature searches.

There is no current information available on the mechanism of action of this compound in any biological system.

  • Aromatic sulfides may have some degree of toxicity. It is advisable to handle them with gloves and in a well-ventilated area [].
  • Some aromatic sulfides can be flammable. As a general precaution, unknown aromatic compounds should be handled with care regarding flammability [].

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Exact Mass

210.01263401 g/mol

Monoisotopic Mass

210.01263401 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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